molecular formula C8H10N2O2 B574001 N-Allyl-5-methylisoxazole-4-carboxamide CAS No. 167538-17-2

N-Allyl-5-methylisoxazole-4-carboxamide

Cat. No.: B574001
CAS No.: 167538-17-2
M. Wt: 166.18
InChI Key: NBPJOMKKXIHSPG-UHFFFAOYSA-N
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Description

N-Allyl-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring a 5-methylisoxazole core substituted at the 4-position with a carboxamide group, where the nitrogen of the amide is further modified with an allyl chain. Its IUPAC name is 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(prop-2-en-1-yl)-1H-1,2,3-triazole-4-carboxamide (CAS: 951899-63-1) . This compound is synthesized via coupling reactions involving activated carboxylic acid intermediates and allylamine, utilizing reagents such as HATU or EDCl .

Properties

CAS No.

167538-17-2

Molecular Formula

C8H10N2O2

Molecular Weight

166.18

IUPAC Name

5-methyl-N-prop-2-enyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C8H10N2O2/c1-3-4-9-8(11)7-5-10-12-6(7)2/h3,5H,1,4H2,2H3,(H,9,11)

InChI Key

NBPJOMKKXIHSPG-UHFFFAOYSA-N

SMILES

CC1=C(C=NO1)C(=O)NCC=C

Synonyms

4-Isoxazolecarboxamide,5-methyl-N-2-propenyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

The compound’s closest analogs involve modifications to the isoxazole core, carboxamide substituents, or aromatic moieties. Key comparisons include:

Substituent Variations on the Isoxazole Core
  • 5-Methylisoxazole Derivatives: N-Allyl-5-methylisoxazole-4-carboxamide: Allyl group enhances hydrophobicity (logP ~2.1 estimated) compared to smaller alkyl groups. 9-(5-Amino-3-methylisoxazol-4-yl)-7-chloro-3,3-dimethyltetrahydro-1H-xanthen-1-one (11g): Chlorine and dimethyl groups increase molecular weight (MW: 358.8 g/mol) and melting point (mp: 217–218°C) . 9-(5-{[(2-Hydroxy-5-nitrophenyl)methyl]amino}-3-methylisoxazol-4-yl)-3,3-dimethyl-7-nitro-1H-naphthalen-1-one (12j): Nitro groups elevate mp (214–215°C) due to enhanced intermolecular dipole interactions .
Carboxamide Substitutions
  • Allyl vs. Bulky substituents (e.g., benzyl or chlorophenyl groups) reduce solubility in polar solvents but improve thermal stability .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
This compound C₁₇H₁₆ClN₅O₂ 381.8 N/A Allyl, 5-methylisoxazole, chlorophenyl
12h (Br, OH substituents) C₂₄H₂₂Br₂N₂O₃ 552.2 256–257 Bromo, hydroxyl, methylisoxazole
11g (Cl, dimethyl) C₁₉H₁₉ClN₂O₃ 358.8 217–218 Chloro, dimethyl, methylisoxazole
4t (Bis-chlorophenyl) C₂₃H₂₁Cl₂N₂O₂ 430.3 N/A Bis-4-chlorophenyl, methylisoxazole

Key Observations :

  • Molecular Weight : Increases with halogen (Cl, Br) or nitro substituents.
  • Melting Points : Positively correlated with hydrogen-bonding groups (e.g., hydroxyl, nitro) and aromatic bulk. Allyl derivatives generally have lower thermal stability.

Spectroscopic and Analytical Data

  • NMR Spectroscopy :
    • The allyl group in the target compound shows characteristic ¹H NMR signals at δ 5.1–5.9 ppm (vinyl protons) and δ 3.9–4.2 ppm (N–CH₂) .
    • Methylisoxazole protons resonate at δ 2.4–2.6 ppm, consistent with analogs like 11k (δ 2.5 ppm) .
  • Mass Spectrometry :
    • Molecular ion peaks for allyl derivatives (e.g., m/z 381.8 for the target) align with calculated values, while halogenated analogs (e.g., 11h , m/z 423.1 for Br) show isotope patterns .
  • Elemental Analysis: Minor discrepancies (<0.5%) between calculated and observed C/H/N values are common due to synthesis impurities, as seen in 12j (C: 58.6% calc. vs. 58.3% obs.) .

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